Methyl 5-methoxypent-4-enoate
Overview
Description
Methyl 5-methoxypent-4-enoate is an organic compound characterized by its ester functional group and a methoxy substituent on the pentenoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-methoxypent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 5-methoxy-4-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of methyl (4E)-5-methoxy-4-pentenoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methoxypent-4-enoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 5-methoxy-4-pentenoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Properties
CAS No. |
143538-29-8 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 5-methoxypent-4-enoate |
InChI |
InChI=1S/C7H12O3/c1-9-6-4-3-5-7(8)10-2/h4,6H,3,5H2,1-2H3 |
InChI Key |
PFYUVRCOQDJTCR-UHFFFAOYSA-N |
SMILES |
COC=CCCC(=O)OC |
Canonical SMILES |
COC=CCCC(=O)OC |
Synonyms |
Methyl (4E)-5-methoxy-4-pentenoate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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